molecular formula C9H7F4NO2 B13669153 Ethyl 5-fluoro-2-(trifluoromethyl)nicotinate

Ethyl 5-fluoro-2-(trifluoromethyl)nicotinate

Cat. No.: B13669153
M. Wt: 237.15 g/mol
InChI Key: YELNQNLCIGXSHW-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-2-(trifluoromethyl)nicotinate is a high-value fluorinated nicotinate derivative designed for advanced research and development. This compound features a pyridine ring strategically substituted with both a fluorine atom at the 5-position and a trifluoromethyl group at the 2-position, finished with an ethyl ester . The synergistic effect of these electron-withdrawing groups significantly enhances the molecule's metabolic stability and modulates its lipophilicity, making it a superior building block in medicinal chemistry for the synthesis of potential bioactive molecules . Its primary research applications include serving as a key intermediate in the design of active pharmaceutical ingredients (APIs) and agrochemicals. The structural motif of fluorinated pyridines is frequently explored in the development of enzyme inhibitors and receptor ligands, where the physicochemical properties imparted by the fluorine and trifluoromethyl groups can lead to improved binding affinity and oral bioavailability . The ethyl ester functional group provides a versatile handle for further synthetic modification, allowing researchers to conduct hydrolysis, amidation, or reduction reactions to access a wide array of carboxylic acids, amides, or alcohols, respectively . As with all such specialized compounds, this compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H7F4NO2

Molecular Weight

237.15 g/mol

IUPAC Name

ethyl 5-fluoro-2-(trifluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C9H7F4NO2/c1-2-16-8(15)6-3-5(10)4-14-7(6)9(11,12)13/h3-4H,2H2,1H3

InChI Key

YELNQNLCIGXSHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation and Selective Dechlorination Route

A patented method describes the preparation of 2-chloro-5-fluoro-nicotinate intermediates, which can be further transformed into this compound derivatives. Key features include:

  • Use of catalysts such as Lindlar catalyst, Raney nickel, or palladium on carbon at 1–10% weight relative to the substrate
  • Reaction solvents: methanol, ethanol, ethyl acetate, tetrahydrofuran
  • Addition of alkaline auxiliary agents like triethylamine or trimethylamine to assist hydrogenation dechlorination
  • Reaction conditions: temperature 20–50 °C, pressure from atmospheric up to 5 atm

This method achieves selective removal of chlorine while preserving fluorine substituents, facilitating subsequent functionalization steps.

Electrophilic Fluorination of Dihydropyridines

A modern approach involves the electrophilic fluorination of 1,2-dihydropyridines using Selectfluor® in dry acetonitrile under argon atmosphere at 0 °C. This method yields fluorinated 3,6-dihydropyridines, which can be converted to fluorinated pyridines by elimination of hydrogen fluoride under mild conditions. Highlights include:

  • Formation of fluorinated intermediates as mixtures of diastereomers
  • Use of controlled addition of Selectfluor® to avoid over-fluorination
  • Subsequent conversion to fluorinated nicotinates by elimination reactions

This approach is valuable for introducing fluorine atoms at specific positions on the pyridine ring with good control over stereochemistry.

Stepwise Alkali-Mediated Coupling and Cyclization

A more industrially viable method involves:

  • Coupling two nicotinic acid fragment precursors under alkaline conditions to form an intermediate
  • Intramolecular cyclization of this intermediate in the presence of ammonium salts to form the fluorinated pyridine ring

This stepwise method improves yield and reduces side reactions compared to direct ammonium salt ring closure. It also mitigates issues with incomplete reactions and byproduct formation such as enamines. Variations of this method include:

  • Route C-1, which offers high linear yield and minimal byproducts, suitable for large-scale production
  • Avoidance of harsh reagents like sodium hydride and use of milder reaction conditions

This method is reported to be superior for industrial synthesis due to better selectivity, scalability, and cost-effectiveness.

Comparative Data Table of Preparation Routes

Preparation Method Key Reagents & Catalysts Conditions Advantages Disadvantages Reference
Catalytic Hydrogenation & Dechlorination Lindlar catalyst, Raney nickel, Pd/C; triethylamine 20–50 °C, atmospheric to 5 atm; solvents: MeOH, EtOH, THF Selective dechlorination; mild conditions Requires careful catalyst handling
Electrophilic Fluorination with Selectfluor® Selectfluor® in dry acetonitrile, argon atmosphere 0 °C, controlled addition High regioselectivity; mild conditions Diastereomer mixtures; requires elimination step
Alkali-Mediated Coupling & Cyclization Alkaline conditions, ammonium salts Stepwise reaction; mild High yield; reduced side reactions; scalable Longer reaction sequence

Research Findings and Notes

  • The catalytic hydrogenation method effectively removes chlorine substituents while preserving fluorine, enabling further functionalization to the target compound.
  • Electrophilic fluorination using Selectfluor® is a versatile method for introducing fluorine atoms but requires careful control of reaction conditions to avoid side products and to facilitate subsequent elimination steps.
  • The alkali-mediated stepwise coupling and cyclization method addresses industrial challenges such as incomplete reactions and byproduct formation seen in earlier methods. This method enhances yield and purity, making it preferable for scale-up.
  • Safety considerations are critical when handling fluorinated intermediates and reagents such as Selectfluor® due to their toxicity and reactivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-2-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 5-fluoro-2-(trifluoromethyl)nicotinic acid.

    Reduction: this compound alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-fluoro-2-(trifluoromethyl)nicotinate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of Ethyl 5-fluoro-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ester Group Variations

  • Ethyl vs.
  • Isonicotinate vs. Nicotinate : The positional isomerism (pyridine-4-carboxylate in isonicotinate vs. pyridine-3-carboxylate in nicotinate) alters electronic distribution, impacting binding to biological targets .

Substituent Effects

  • Fluorine vs. Amino/Cyano Groups: The 5-fluoro substituent in the target compound enhances electronegativity and may reduce metabolic oxidation compared to 5-amino () or 5-cyano () analogs. The amino group in methyl 2-amino-5-(trifluoromethyl)nicotinate facilitates hydrogen bonding, making it a candidate for kinase inhibition .

Heterocycle Modifications

  • Thiocarbonyl vs. Carbonyl: Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate () replaces oxygen with sulfur, altering solubility and redox stability. This modification is significant in prodrug design or metal chelation .

Biological Activity

Ethyl 5-fluoro-2-(trifluoromethyl)nicotinate is a fluorinated derivative of nicotinic acid, which has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a unique structure that includes a fluorine atom and a trifluoromethyl group attached to the nicotinic framework. This configuration enhances its lipophilicity and stability, potentially increasing its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of fluorine atoms is believed to enhance binding affinity to microbial targets, leading to increased efficacy compared to non-fluorinated counterparts.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic properties against certain cancer cell lines. For example, it has been tested against Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA), showing promising results in inhibiting cell proliferation. The mechanism of action may involve the modulation of signaling pathways associated with cell survival and apoptosis .

The biological activity of this compound is thought to arise from its interaction with specific molecular targets such as enzymes and receptors. The incorporation of fluorine atoms may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets. This can lead to alterations in enzyme activity or receptor binding, ultimately affecting cellular processes .

Synthesis

The synthesis of this compound typically involves several chemical reactions, including nucleophilic substitutions and reductions. A common method includes the reaction of a suitable precursor with trifluoroacetic anhydride followed by esterification with ethanol. This multi-step process allows for the introduction of the trifluoromethyl group while maintaining the integrity of the nicotinic structure .

Comparative Analysis

The following table compares this compound with similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
This compoundHighModerateContains both fluoro and trifluoromethyl groups
Ethyl NicotinateModerateLowLacks fluorine, resulting in lower reactivity
Methyl 5-Fluoro-2-methylnicotinateModerateModerateSimilar structure but different ester group
5-Fluoro-2-methylnicotinic AcidLowHighCarboxylic acid form enhances solubility

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of this compound against common pathogens. Results indicated significant inhibition zones ranging from 11 mm to 20 mm against strains like E. coli and S. aureus .
  • Cytotoxicity Assessment : In another study focused on anticancer properties, this compound was tested against EAC and DLA cell lines. The compound exhibited IC50 values indicating effective cytotoxicity comparable to standard chemotherapeutics .

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